molecular formula C11H16N2S B12945951 4-(Pyridin-2-ylthio)cyclohexan-1-amine

4-(Pyridin-2-ylthio)cyclohexan-1-amine

Cat. No.: B12945951
M. Wt: 208.33 g/mol
InChI Key: UFOAZNFJQWWQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-ylthio)cyclohexan-1-amine is an organic compound with the molecular formula C11H16N2S It is a derivative of cyclohexanamine, where a pyridin-2-ylthio group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridin-2-thiol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired amine. The general reaction scheme is as follows:

    Formation of Intermediate: Cyclohexanone reacts with pyridin-2-thiol in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the amine group or the pyridin-2-ylthio moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amines or reduced pyridin-2-ylthio groups.

    Substitution: Compounds with different substituents replacing the pyridin-2-ylthio group.

Scientific Research Applications

4-(Pyridin-2-ylthio)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)cyclohexan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-ylthio)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylthio group and the cyclohexan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C11H16N2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2

InChI Key

UFOAZNFJQWWQTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.